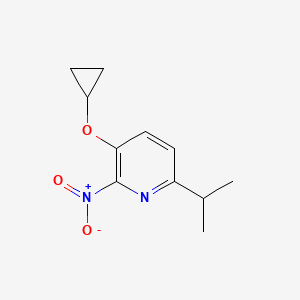
3-Cyclopropoxy-6-isopropyl-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-6-isopropyl-2-nitropyridine: is an organic compound with the molecular formula C11H14N2O3 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a cyclopropoxy group at the third position, an isopropyl group at the sixth position, and a nitro group at the second position on the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine typically involves the nitration of a pre-existing pyridine ring. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropoxy and isopropyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and substitution reactions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the second position makes the pyridine ring electron-deficient, facilitating nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and amines, often under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Cyclopropoxy-6-isopropyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Lacks the cyclopropoxy and isopropyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2-Nitropyridine: The nitro group is positioned differently, affecting the compound’s reactivity and interactions.
6-Isopropylpyridine: Lacks the nitro and cyclopropoxy groups, resulting in different chemical properties and applications.
Uniqueness: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-nitro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-6-10(16-8-3-4-8)11(12-9)13(14)15/h5-8H,3-4H2,1-2H3 |
Clé InChI |
GKJKKVOMWRIBOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


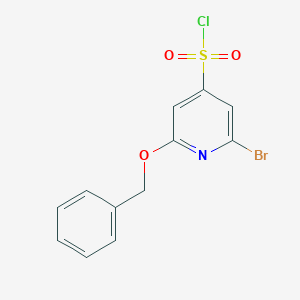
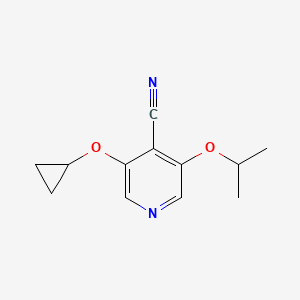
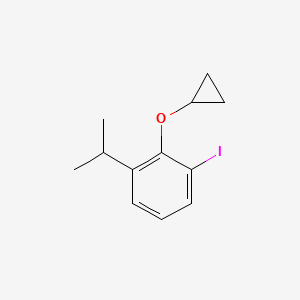
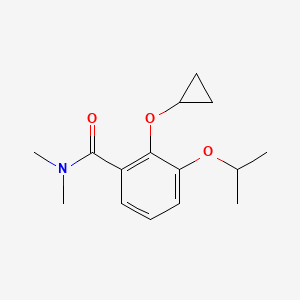


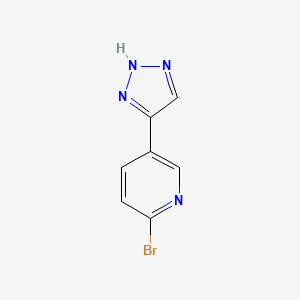
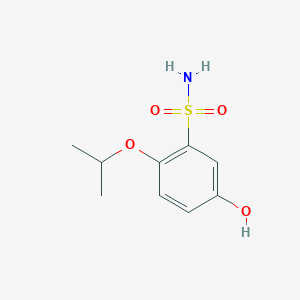


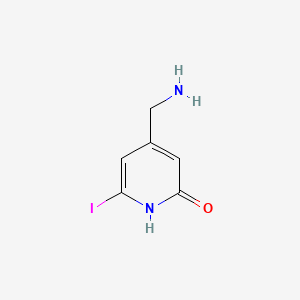
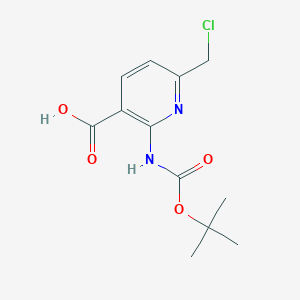
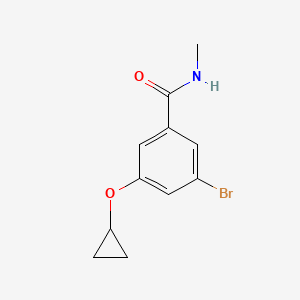
![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
